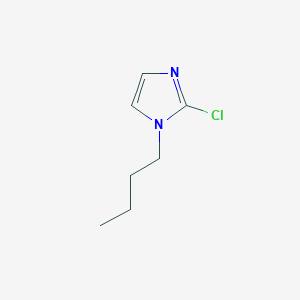

1-Butyl-2-chloro-1H-imidazole

Description

Historical Context and Discovery

The development of this compound is rooted in the broader historical evolution of imidazole chemistry, which began with Heinrich Debus's pioneering synthesis of imidazole in 1858. Debus achieved this synthesis through the reaction of glyoxal and formaldehyde in ammonia, initially designating the product as glyoxaline. This foundational work established the groundwork for subsequent investigations into substituted imidazole derivatives, including halogenated and alkylated variants.

The specific compound this compound emerged from later synthetic developments aimed at creating functionalized imidazole derivatives with enhanced biological activity and synthetic utility. The introduction of both alkyl and halogen substituents on the imidazole ring system represents an evolution in synthetic methodology, allowing researchers to modulate the electronic and steric properties of these heterocyclic compounds systematically.

The synthesis of chloro-substituted imidazoles gained particular prominence in pharmaceutical chemistry, where the chlorine atom serves as both a reactive handle for further chemical transformations and a structural element that can influence biological activity. The butyl group's incorporation reflects the ongoing exploration of lipophilic substituents that can enhance membrane permeability and biological distribution characteristics.

Significance in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry due to its unique combination of structural features and reactivity patterns. The imidazole ring system itself represents one of the most significant five-membered heterocycles, containing two nitrogen atoms positioned at non-adjacent locations within the ring structure. This arrangement creates an aromatic system with a sextet of π electrons, contributing to the compound's stability and distinctive chemical properties.

The compound exhibits amphiprotic behavior, functioning as both an acid and a base, which is characteristic of the imidazole family. The presence of the chlorine substituent at the second position significantly influences the electronic distribution within the ring system, typically reducing the basicity compared to unsubstituted imidazole. This electronic modification affects both the compound's reactivity and its biological interactions.

Table 1: Structural and Physical Properties of this compound

The butyl substituent on the nitrogen atom introduces lipophilic character to the molecule, potentially enhancing its interaction with biological membranes and hydrophobic binding sites in proteins. This structural feature makes the compound particularly relevant for medicinal chemistry applications, where membrane permeability often represents a critical factor in drug development.

The chlorine atom at the second position serves multiple functions in the compound's chemistry. It acts as an electron-withdrawing group, modifying the electronic properties of the imidazole ring and influencing the compound's reactivity in nucleophilic substitution reactions. Additionally, the chlorine substituent provides a reactive site for further chemical modifications, enabling the compound to serve as a versatile synthetic intermediate.

Scope of Academic Research

Academic research involving this compound encompasses several distinct areas of investigation, reflecting the compound's multifaceted utility in chemical and biological sciences. The research landscape demonstrates a convergence of synthetic methodology development, biological activity evaluation, and mechanistic studies.

Synthetic methodology research has focused extensively on developing efficient routes for preparing this compound and its derivatives. Various synthetic approaches have been explored, including cyclization reactions of amido-nitriles in the presence of nickel catalysts, which facilitate imidazole ring formation under mild conditions. These methodological studies have contributed to understanding the reactivity patterns and synthetic accessibility of halogenated imidazole derivatives.

The compound has demonstrated significant potential in pharmaceutical research, particularly in the development of antifungal agents. Research has revealed that this compound exhibits antifungal properties through its ability to inhibit ergosterol synthesis, a critical component of fungal cell membrane integrity. This mechanism of action aligns with established therapeutic approaches for treating fungal infections, positioning the compound as a potential lead structure for drug development.

Table 2: Research Applications and Findings for this compound

| Research Area | Key Findings | Potential Applications | Reference |

|---|---|---|---|

| Antifungal Activity | Inhibition of ergosterol synthesis | Pharmaceutical development | |

| Synthetic Chemistry | Versatile intermediate for chemical transformations | Organic synthesis | |

| Nucleophilic Substitution | Chlorine substitution by nucleophiles | Chemical modification | |

| Industrial Production | Optimized synthesis with high yield and purity | Manufacturing processes |

Chemical reactivity studies have established that the compound participates in various transformation reactions, particularly nucleophilic substitution processes where the chlorine atom can be replaced by nucleophiles such as amines or thiols. These reactions have been systematically investigated to understand the mechanistic pathways and to develop new synthetic routes to functionalized imidazole derivatives.

The compound's role as a synthetic intermediate has been extensively documented in the literature, with particular emphasis on its utility in constructing more complex heterocyclic systems. Research has demonstrated its effectiveness in preparing various imidazole-containing pharmaceuticals and agrochemicals, highlighting its industrial relevance.

Mechanistic studies have provided insights into the compound's mode of action in biological systems, particularly regarding its antifungal activity. Understanding these mechanisms has informed structure-activity relationship studies aimed at optimizing the biological properties of related compounds.

The scope of academic research continues to expand as new applications for this compound are discovered. Current investigations include exploring its potential in materials science applications, where the unique electronic properties of the substituted imidazole system may provide advantages in developing novel functional materials.

Research methodologies employed in studying this compound have included nuclear magnetic resonance spectroscopy, mass spectrometry, and various biological assays to evaluate antimicrobial activity. These comprehensive analytical approaches have enabled detailed characterization of the compound's properties and behavior under different conditions.

Propriétés

IUPAC Name |

1-butyl-2-chloroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-2-3-5-10-6-4-9-7(10)8/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDYIIIPSRKUPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653274 | |

| Record name | 1-Butyl-2-chloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053655-55-2 | |

| Record name | 1-Butyl-2-chloro-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-2-chloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Alkylation of Imidazole Followed by Chlorination

The most common synthetic strategy involves a two-step process:

Step 1: Alkylation of 1H-imidazole

The N-1 position of imidazole is alkylated using 1-chlorobutane or butyl bromide in the presence of a base such as potassium carbonate (K2CO3). This reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-120°C) to promote nucleophilic substitution and formation of 1-butylimidazole.Step 2: Chlorination at C-2 Position

The alkylated imidazole is then subjected to chlorination to introduce the chlorine atom at the 2-position. This can be achieved using reagents such as N-chlorosuccinimide (NCS) or other chlorinating agents under controlled conditions to avoid over-chlorination or decomposition.

Reaction Scheme Summary:

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1H-imidazole + 1-chlorobutane | K2CO3, DMF, 80-120°C | 1-butylimidazole | 70-85% |

| 2 | 1-butylimidazole | NCS, solvent (e.g., dichloromethane), RT | This compound | Variable, typically moderate |

This method is widely used due to its straightforwardness and scalability in industrial settings, where continuous flow reactors can be applied to improve efficiency and product purity.

Chloromethylation Followed by Alkylation

Another synthetic approach involves:

Step 1: Chloromethylation of Imidazole

Starting from 1H-imidazole, chloromethylation at C-2 can be performed using formaldehyde and hydrochloric acid or related reagents, producing 2-chloromethyl-1H-imidazole.Step 2: Alkylation of 2-chloromethyl-1H-imidazole

The chloromethylated intermediate is then alkylated at the N-1 position with butyl bromide in the presence of a base (e.g., K2CO3) in DMF or another polar solvent, yielding 1-butyl-2-chloromethyl-1H-imidazole.

This method provides an alternative pathway and can be optimized for specific functional group tolerance and selectivity.

Advanced Synthetic Routes and Research Findings

Novel Efficient Methods for Chlorinated Imidazole Derivatives

Research by Davood et al. (2008) introduced efficient synthetic methods for substituted chloroimidazoles which can be adapted for this compound synthesis:

The use of copper acetate monohydrate catalyzed reactions with dihydroxyacetone, ammonia, and formaldehyde to prepare hydroxymethyl imidazole intermediates.

Subsequent oxidation using manganese dioxide (MnO2) and chlorination with N-chlorosuccinimide (NCS) to yield chloro-substituted imidazoles with good yields and high purity.

Two methods (Method A and Method B) were developed to control the rate of N-chlorination and improve yields depending on the substituent size at N-1 (e.g., butyl group as R).

| Parameter | Method A | Method B |

|---|---|---|

| Starting Material | Hydroxymethylimidazole with bulky R (e.g., ethyl, phenyl) | Hydroxymethylimidazole with small R (e.g., H, Me) |

| Chlorination Agent | N-chlorosuccinimide (NCS) | NCS after oxidation to formyl intermediate |

| Oxidation Step | MnO2 oxidation of chlorinated intermediate | MnO2 oxidation before chlorination |

| Yield | Moderate to good | Higher yields and purity |

| Reaction Conditions | Room temperature, controlled time | Controlled temperature and stoichiometry |

This approach allows preparation of this compound analogs with improved yields and scalability.

Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR):

¹H and ¹³C NMR in solvents like DMSO-d6 are used to confirm the presence of the butyl chain (δ 0.8–1.6 ppm) and chloromethyl group (δ 4.5–5.0 ppm). Imidazole ring protons appear around δ 7.0–7.5 ppm.High-Resolution Mass Spectrometry (HRMS):

Confirms molecular weight and formula with high accuracy (error <2 ppm).Infrared Spectroscopy (IR):

Identification of C–Cl stretching vibrations (550–650 cm⁻¹) and imidazole ring vibrations (1500–1600 cm⁻¹).X-ray Crystallography:

Single-crystal X-ray diffraction can be used for unambiguous structural confirmation, including bond lengths and angles, especially useful for quality control in industrial synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation then Chlorination | 1H-imidazole + butyl bromide | K2CO3, DMF, NCS, RT to elevated T | Simple, scalable | Moderate yields, requires careful control of chlorination |

| Chloromethylation then Alkylation | 1H-imidazole + formaldehyde + butyl bromide | HCl, formaldehyde, K2CO3, DMF | Alternative route, good selectivity | Multi-step, sometimes lower overall yield |

| Copper-catalyzed hydroxymethylation + Oxidation + Chlorination | Dihydroxyacetone, ammonia, copper acetate | MnO2, NCS, controlled conditions | High purity, adaptable to scale | Requires multiple steps, sensitive to substituent effects |

Analyse Des Réactions Chimiques

Types of Reactions: 1-Butyl-2-chloro-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and products.

Common Reagents and Conditions:

Nickel Catalysts: Used in cyclization reactions.

Phosphorus Oxychloride and DMF: Used in the synthesis of substituted imidazoles.

Major Products:

Substituted Imidazoles: Formed through substitution reactions.

Oxidized or Reduced Imidazoles: Formed through oxidation or reduction reactions.

Applications De Recherche Scientifique

Pharmaceutical Development

1-Butyl-2-chloro-1H-imidazole serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly angiotensin II antagonists and other bioactive compounds. Its derivatives have shown promising biological activities, including anti-tumor effects against Ehrlich Ascites tumor cells and antimicrobial properties against several bacterial strains .

Case Study: Antitumor Activity

Research has demonstrated that certain derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance, compounds derived from this structure were evaluated for their ability to inhibit specific biological pathways, contributing to their potential as therapeutic agents in oncology.

Organic Synthesis

The compound is utilized in organic synthesis due to its ability to participate in various chemical reactions. It is often employed as a building block for synthesizing more complex molecules, particularly in the development of new imidazole derivatives with enhanced biological activity.

Table 1: Synthesis Pathways for Derivatives of this compound

| Derivative | Synthesis Method | Yield (%) | Key Features |

|---|---|---|---|

| Compound A | Condensation with aldehydes | 75% | Exhibits antibacterial properties |

| Compound B | Reaction with amines | 68% | Potential anti-inflammatory effects |

| Compound C | Nucleophilic substitution | 82% | Active against Gram-positive bacteria |

Agrochemical Applications

In agrochemistry, this compound is explored for its potential as a pesticide or herbicide. Its unique chemical structure allows it to interact with biological targets in pests, making it a candidate for developing new crop protection agents.

Case Study: Pesticidal Activity

Studies have indicated that derivatives of this compound can inhibit the growth of specific pests while having minimal impact on beneficial insects. This selectivity is crucial for sustainable agricultural practices .

Interaction Studies

Research indicates that derivatives of this compound can interact with various biological targets such as enzymes and receptors. For example, some compounds derived from this structure have been investigated for their ability to inhibit specific biological pathways, contributing to their potential as therapeutic agents .

Mécanisme D'action

The mechanism of action of 1-butyl-2-chloro-1H-imidazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key analogs of 1-butyl-2-chloro-1H-imidazole, highlighting differences in substituents, molecular weight, and purity:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents |

|---|---|---|---|---|---|

| This compound | 1053655-55-2 | C₇H₁₁ClN₂ | 158.63 | 95% | 2-Cl, 1-butyl |

| 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde | 83857-96-9 | C₉H₁₁ClN₂O | 198.65 | 98% | 4-Cl, 2-butyl, 5-carbaldehyde |

| 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | 83857-96-9 | C₉H₁₁ClN₂O | 198.65 | 98% | 5-Cl, 2-butyl, 4-carbaldehyde |

| 2-Butyl-4-chloro-1H-imidazole-5-carboxylic acid | 149968-28-5 | C₉H₁₁ClN₂O₂ | 214.65 | 95% | 4-Cl, 2-butyl, 5-carboxylic acid |

| (2-Butyl-5-chloro-1H-imidazol-4-yl)methanol | 79047-41-9 | C₈H₁₃ClN₂O | 188.66 | 98% | 5-Cl, 2-butyl, 4-hydroxymethyl |

Key Observations :

- Positional Isomerism: The placement of the chloro group (e.g., 2-, 4-, or 5-position) and alkyl chains (1-butyl vs. 2-butyl) significantly alters steric and electronic properties. For instance, 1-butyl substitution in the target compound enhances solubility in non-polar solvents compared to 2-butyl analogs .

- Functional Group Diversity : The presence of carbaldehyde (-CHO) or carboxylic acid (-COOH) groups in analogs increases polarity and reactivity, enabling applications in Schiff base formation or metal chelation . In contrast, the chloro group in this compound favors nucleophilic substitution reactions .

- Molecular Weight and Purity : Derivatives with additional functional groups (e.g., carbaldehyde) exhibit higher molecular weights (~198–214 g/mol) compared to the parent compound (158.63 g/mol). Purity levels range from 95% to 98%, reflecting synthetic challenges in introducing multiple substituents .

Reactivity Differences :

- The chloro group in this compound undergoes Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, enabling aryl or amine functionalization .

- Carbaldehyde-containing analogs participate in condensation reactions (e.g., with hydrazines to form hydrazones) or act as electrophiles in Knoevenagel reactions .

Physicochemical Properties

- Melting Points : While specific data for this compound is unavailable, structurally related 1H-benzo[d]imidazole derivatives (e.g., 2-(1-Benzyl-5-(p-tolyl)-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole) exhibit high melting points (>300°C) due to extended conjugation and hydrogen bonding .

- Solubility : The butyl chain in this compound enhances solubility in organic solvents like dichloromethane or toluene, whereas carbaldehyde analogs show moderate solubility in polar aprotic solvents (e.g., DMF) .

Activité Biologique

1-Butyl-2-chloro-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a butyl group and a chlorine atom attached to an imidazole ring. Its chemical structure significantly influences its biological properties, including its interaction with various biological targets.

The primary mechanism of action for this compound involves:

- Inhibition of Cytochrome P450 14α-Demethylase : This enzyme is crucial for ergosterol biosynthesis in fungi. By inhibiting this enzyme, the compound disrupts fungal cell growth by preventing the conversion of lanosterol to ergosterol, leading to altered cell membrane composition and increased permeability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Fungal Inhibition : The compound effectively inhibits various fungal strains by disrupting ergosterol synthesis, which is vital for maintaining fungal cell integrity.

- Bacterial Activity : Studies show that derivatives of imidazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, certain analogs have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Anticancer Activity

Recent investigations into the anticancer potential of this compound have revealed promising results:

- Cell Proliferation Inhibition : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound varies based on its formulation and dosage. Key findings include:

- Stability : The compound remains stable under standard laboratory conditions, with minimal degradation over time.

- Dosage Effects : Lower doses effectively inhibit target enzymes without causing significant toxicity in animal models, suggesting a favorable therapeutic window.

Case Study: Antifungal Efficacy

A study evaluated the antifungal efficacy of this compound against various fungal pathogens. The results indicated:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 2 µg/mL |

| Aspergillus niger | 4 µg/mL |

| Cryptococcus neoformans | 8 µg/mL |

These findings underscore the compound's potential as an antifungal agent.

Case Study: Antibacterial Activity

Another investigation focused on the antibacterial properties of related imidazole compounds, demonstrating that:

| Bacterial Strain | Zone of Inhibition (mm) at 100 µg |

|---|---|

| S. aureus | 30 mm |

| E. coli | 25 mm |

| K. pneumoniae | 20 mm |

These results highlight the broad-spectrum antibacterial activity associated with imidazole derivatives .

Q & A

Q. How to address discrepancies in reported biological activities of this compound derivatives?

- Methodology :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) .

- SAR Studies : Systematically modify substituents (e.g., butyl chain length) to isolate activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.